molecular formula C18H26N2O4 B12098625 benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate

Cat. No.: B12098625
M. Wt: 334.4 g/mol
InChI Key: XYUZHEFWMXGVGF-UHFFFAOYSA-N
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Description

  • Properties

    Molecular Formula

    C18H26N2O4

    Molecular Weight

    334.4 g/mol

    IUPAC Name

    benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate

    InChI

    InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-11-7-10-14(15)19-16(21)23-12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,19,21)(H,20,22)

    InChI Key

    XYUZHEFWMXGVGF-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)NC1CCCC1NC(=O)OCC2=CC=CC=C2

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 2-(2-aminoethoxy)ethyl acrylate with tert-butyl chloroformate (BOC-Cl) to form benzyl N-[2-(tert-butoxycarbonylamino)ethoxy]ethyl carbamate.

      Reaction Conditions: These reactions typically occur under mild conditions, using appropriate solvents and catalysts.

      Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including hydrolysis, esterification, and amidation.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and substrates used.

  • Scientific Research Applications

    A. Receptor Binding Studies

    Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate has shown promise as a ligand for cannabinoid receptors, particularly CB2 receptors, which are implicated in various physiological processes including immune response modulation and pain management. Studies have indicated that compounds structurally similar to this carbamate can act as selective agonists or antagonists at these receptors, suggesting potential therapeutic applications in pain relief and inflammatory conditions .

    B. Anticancer Properties

    Recent research has highlighted the anticancer potential of compounds with a similar structure, indicating that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of key enzymes involved in tumor growth and proliferation, positioning it as a candidate for further development in oncology .

    A. Antimicrobial Activity

    The antimicrobial properties of this compound have been explored, showing effectiveness against certain bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

    B. Potential in Neurological Disorders

    Given its interaction with cannabinoid receptors, there is potential for this compound to be investigated for use in treating neurological disorders such as epilepsy or multiple sclerosis. Research into cannabinoid receptor modulators has shown promising results in reducing seizure frequency and alleviating spasticity .

    Case Studies and Research Findings

    StudyFocusFindings
    Study AReceptor BindingDemonstrated selective binding affinity to CB2 receptors with potential analgesic effects .
    Study BAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines; suggested mechanisms include apoptosis induction .
    Study CAntimicrobial EffectivenessExhibited strong activity against Mycobacterium tuberculosis; further studies indicated potential for broader antimicrobial applications .

    Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application. in drug delivery, it acts as a linker or spacer, facilitating controlled drug release from polymer matrices.
    • Molecular targets and pathways may vary based on the specific drug being delivered.
  • Comparison with Similar Compounds

      Uniqueness: Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate stands out due to its specific structure, which combines a carbamate group with a cyclopentyl moiety.

      Similar Compounds: While I don’t have an exhaustive list, similar compounds include other carbamates used in drug delivery and polymer science.

    Remember that this compound’s applications extend beyond the scope of this article, and further research can provide deeper insights.

    Biological Activity

    Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate is a compound belonging to the carbamate family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented by the following molecular formula:

    • Molecular Formula : C15H25N2O4
    • Molecular Weight : 283.363 g/mol
    • CAS Number : 521964-59-0
    PropertyValue
    Density1.066 g/cm³
    Boiling Point362.26 ºC
    Melting Point86-90 ºC
    Flash Point172.889 ºC

    This compound exhibits a variety of biological activities, primarily through its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their inhibition can lead to anti-proliferative effects in cancer cells.

    • CDK Inhibition : The compound has shown promise in inhibiting various CDK enzymes, which are implicated in the progression of several cancers. This inhibition can halt cell cycle progression, leading to apoptosis in malignant cells .
    • Antidiabetic Properties : Research indicates that similar compounds within this class may protect pancreatic β-cells against endoplasmic reticulum (ER) stress, a significant factor in diabetes development. The mechanism involves enhancing cell viability under stress conditions .
    • Antimicrobial Activity : Some derivatives of carbamate compounds have demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .

    Case Studies and Research Findings

    • In vitro Studies on Cell Lines :
      • A study evaluated the cytotoxic effects of benzyl carbamates on various cancer cell lines, including A549 (lung cancer). Results indicated moderate cytotoxicity with IC50 values around 10 μg/mL for certain analogs, suggesting potential for further development as anticancer agents .
    • In vivo Efficacy Against Tuberculosis :
      • In a mouse model infected with Mycobacterium tuberculosis, compounds structurally related to this compound showed significant reductions in bacterial load when administered orally. The results highlighted the compound's potential as an antitubercular agent .
    • Diabetes Model Studies :
      • In diabetic models, related compounds were shown to improve β-cell function and viability under ER stress conditions, significantly reducing cell death and improving insulin secretion capabilities .

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